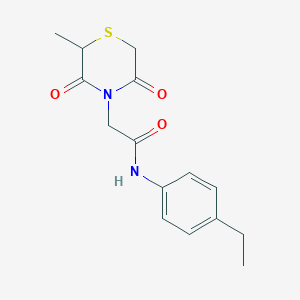

N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Description

The compound N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide (hereafter referred to as the target compound) is a thiomorpholinone-based acetamide derivative. Its structure comprises:

- A thiomorpholin-4-yl core with dioxo groups at positions 3 and 3.

- A 2-methyl substituent on the thiomorpholin ring.

- An N-(4-ethylphenyl)acetamide side chain.

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-3-11-4-6-12(7-5-11)16-13(18)8-17-14(19)9-21-10(2)15(17)20/h4-7,10H,3,8-9H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOCQUTXCSLYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

AAL1, also known as “N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholino)acetamide” or “N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide”, primarily targets the auxin receptor Transport Inhibitor Response1 (TIR1) . TIR1 is a crucial component of the auxin signaling pathway, which plays a significant role in plant growth, development, and environmental response.

Mode of Action

AAL1 functions through the auxin receptor TIR1 and its functions depend on auxin influx and efflux carriers. It can effectively inhibit dark-grown Arabidopsis thaliana seedlings. AAL1 resistant mutants such as shy2-3c and ecr1-2 are well characterized as mutants in the auxin signaling pathway.

Biochemical Pathways

AAL1 acts through the auxin signaling pathway. Auxin, one of the most important phytohormones, plays crucial roles in plant growth, development, and environmental response. The auxin signaling pathway involves many critical regulators, and AAL1 provides a tool to study weak genetic interactions in this pathway.

Pharmacokinetics

It is known that the functions of aal1 depend on auxin influx and efflux carriers, suggesting that its bioavailability might be influenced by these transport mechanisms.

Result of Action

AAL1 exhibits relatively weak effects on plant growth, with 20 µM and 50 µM IC50 (half growth inhibition chemical concentration) in root and hypocotyl growth respectively. Interestingly, the inhibitory effects of AAL1 and IAA could be partially restored by tyrosine and tryptophan respectively, suggesting some amino acids can also affect the auxin signaling pathway in a moderate manner.

Biological Activity

N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known by its CAS Number 868215-90-1, is a compound with significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H18N2O3S

- Molecular Weight: 306.38 g/mol

- CAS Number: 868215-90-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that regulate physiological functions.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound:

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in breast and lung cancer cells. This suggests potential for development as an anticancer agent.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress. By upregulating antioxidant enzymes and downregulating pro-apoptotic factors, it showed promise as a neuroprotective agent.

Research Findings

Research findings indicate that this compound holds potential therapeutic applications across various fields:

- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in oncology.

- Neurodegenerative Diseases : The neuroprotective properties suggest potential use in conditions like Alzheimer's and Parkinson's disease.

- Inflammatory Disorders : The anti-inflammatory effects could be beneficial in treating chronic inflammatory diseases.

Scientific Research Applications

Antitumor Activity

Research indicates that N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15 | Growth Inhibition |

| A549 (Lung) | 20 | Apoptosis Induction |

| HeLa (Cervical) | 25 | Cell Cycle Arrest |

These results suggest that the compound may target critical pathways involved in cancer cell proliferation, including the PI3K/Akt signaling pathway.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MICs) are as follows:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 50 | Moderate Inhibition |

| S. aureus | 25 | Strong Inhibition |

| P. aeruginosa | 100 | Weak Inhibition |

These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in breast cancer cells through mitochondrial pathways.

- Antimicrobial Efficacy Assessment : Another research article documented the compound's effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues and Substitutions

The table below highlights key structural differences and similarities between the target compound and related acetamide derivatives:

2.2. Functional and Pharmacological Comparisons

- Thiomorpholinone vs. Morpholinone Derivatives: The target compound and its morpholinone analogs (e.g., ) share a dioxo heterocyclic core. Morpholinone derivatives are often intermediates in drug synthesis, while thiomorpholinones (e.g., the target compound) may exhibit enhanced metabolic stability due to sulfur’s resistance to oxidative degradation .

- Comparison with VUAA1: Despite sharing the N-(4-ethylphenyl)acetamide moiety, VUAA1’s triazole-pyridinyl core targets insect olfactory receptors (Orco), whereas the target compound’s thiomorpholinone structure suggests divergent biological targets .

- Comparison with iCRT3: iCRT3’s oxazole-sulfanyl structure enables inhibition of Wnt/β-catenin signaling, a pathway critical in inflammation and cancer.

- Comparison with Pyridazinone Derivatives: Pyridazinone-based acetamides () activate FPR2 receptors in neutrophils, demonstrating that electron-deficient heterocycles (e.g., pyridazinone) are critical for receptor agonism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.